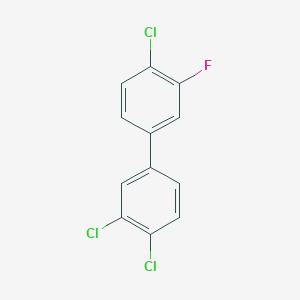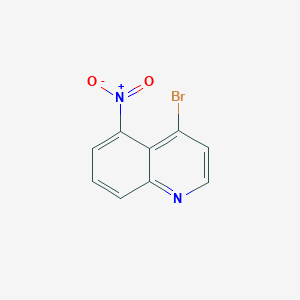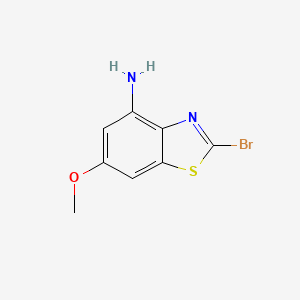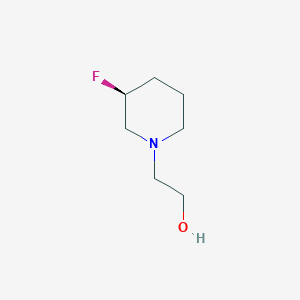
3,4,4'-Trichloro-3'-fluoro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of three chlorine atoms and one fluorine atom attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl typically involves the chlorination and fluorination of biphenyl derivatives. One common method is the direct halogenation of biphenyl using chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and reaction monitoring systems ensures efficient production of the compound.
化学反应分析
Types of Reactions
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form biphenyl derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in less halogenated biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles like alkyl halides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted biphenyl derivatives, depending on the nucleophile or electrophile used.
Oxidation Reactions: Products include biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Reactions: Products include less halogenated biphenyl derivatives or fully dehalogenated biphenyl.
科学研究应用
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. It may also interact with cellular membranes, affecting membrane fluidity and function. The specific pathways involved depend on the biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
- 3,4,5-Trichloro-3’-fluoro-4’-methoxy-1,1’-biphenyl
- 3,4,5-Trichloro-3’-fluoro-4’-methyl-1,1’-biphenyl
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
Uniqueness
3,4,4’-Trichloro-3’-fluoro-1,1’-biphenyl is unique due to its specific arrangement of chlorine and fluorine atoms on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H6Cl3F |
|---|---|
分子量 |
275.5 g/mol |
IUPAC 名称 |
1,2-dichloro-4-(4-chloro-3-fluorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl3F/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
InChI 键 |
IUXRRORUXYVLQZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11760267.png)


![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11760279.png)

![3-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B11760292.png)

![Tert-butyl (1-oxo-2-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B11760319.png)
![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)



![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
